Superior Antiarrhythmic Potency: 6- to 9-Fold Lower Minimal Effective Dose Versus Trimecaine and Quinidine in Canine Ouabain-Induced Arrhythmia
In a direct head-to-head comparison in pentobarbital-anesthetized dogs with ouabain-induced ventricular tachycardia, BK 129 demonstrated a minimal effective dose (MED) of 0.72 ± 0.09 mg/kg i.v., which is approximately 6.3-fold lower than trimecaine (4.56 ± 1.90 mg/kg) and 9.4-fold lower than quinidine (6.80 ± 0.86 mg/kg) [1]. This substantial potency advantage was observed under identical experimental conditions, confirming that the azepane-containing carbanilate structure confers a significant efficacy boost relative to classic antiarrhythmic agents.
| Evidence Dimension | Minimal effective dose for suppression of ouabain-induced ventricular tachycardia |
|---|---|
| Target Compound Data | 0.72 ± 0.09 mg/kg i.v. (BK 129) |
| Comparator Or Baseline | Trimecaine: 4.56 ± 1.90 mg/kg i.v.; Quinidine: 6.80 ± 0.86 mg/kg i.v. |
| Quantified Difference | BK 129 is 6.3-fold more potent than trimecaine and 9.4-fold more potent than quinidine |
| Conditions | Pentobarbital-anesthetized dogs, ouabain-induced ventricular tachycardia model |
Why This Matters
For preclinical antiarrhythmic research programs, this order-of-magnitude potency advantage reduces the required dose, potentially minimizing off-target effects and improving experimental signal-to-noise ratios.
- [1] Gibala P, Sotníková R, Knezl V, Drímal J. Antiarrhythmic activity of the hydrochloride of 1-methoxymethyl-2-(1-perhydroazepinyl)ethyl ester of 2-(n)-pentyloxycarbanilic acid. Arzneimittelforschung. 1987 Feb;37(2):149-52. PMID: 3580018. View Source
